9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione
Description
The compound 9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione is a nitrogen-rich tetracyclic system with a fused polycyclic framework. Its structure comprises four rings, including a bicyclo[8.7.0] backbone, with four nitrogen atoms (tetrazatetracyclo) at positions 1, 8, 12, and 12. Key substituents include:
- A 4-methoxyphenyl group at position 9, contributing aromaticity and electron-donating effects.
- Methyl groups at positions 12 and 14, enhancing steric bulk and hydrophobicity.
Synthetic routes for analogous tetrazatetracyclic compounds often involve condensation reactions of diamines with diketones or diesters, as seen in the preparation of methyl-substituted aza-cyclodextrins ().
Properties
IUPAC Name |
9-(4-methoxyphenyl)-12,14-dimethyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-24-19-15(21(27)25(2)22(24)28)12-26-17-7-5-4-6-16(17)23-18(20(19)26)13-8-10-14(29-3)11-9-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTLTFJXHCGKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C3C(=NC4=CC=CC=C4N3C=C2C(=O)N(C1=O)C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison of Tetracyclic Analogues
Key Observations:
- Heteroatom Composition : The target compound’s tetrazatetracyclo system (4N) contrasts with oxygen-dominated analogues (e.g., 2N/2O in O in ). Nitrogen-rich systems may exhibit stronger hydrogen-bonding capacity and basicity, impacting solubility and receptor binding.
- Substituent Effects : The 4-methoxyphenyl group is shared with , but the target compound lacks ester or glycosyl functionalities seen in and . Methyl groups at positions 12/14 may enhance lipophilicity compared to hydroxylated derivatives.
Physicochemical Properties
- Solubility : The diketone groups in the target compound increase polarity, but methyl and aryl substituents reduce aqueous solubility. This contrasts with glycosylated analogues (), where sugar moieties improve hydrophilicity.
- Stability : Crystal packing in similar compounds (e.g., ) reveals intermolecular hydrogen bonds (C–H···O), suggesting the target compound may form stable crystalline phases via analogous interactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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